molecular formula C11H13NO4 B1315237 Ethanone, 1-(3-nitro-4-propoxyphenyl)- CAS No. 54375-49-4

Ethanone, 1-(3-nitro-4-propoxyphenyl)-

Cat. No. B1315237
CAS RN: 54375-49-4
M. Wt: 223.22 g/mol
InChI Key: QTEMPZVBRCDQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethanone, 1-(3-nitro-4-propoxyphenyl)-” is a chemical compound with the molecular formula C11H13NO4. It’s also known as PNP-EA. The compound belongs to the class of organic compounds known as nitrophenyl ethers, which are aromatic compounds containing an ether group substituted with a nitrophenyl group .

Scientific Research Applications

Phase Equilibrium and Solid-State Chemistry

The compound has been studied in the context of solid-liquid phase equilibrium and ternary phase diagrams, particularly focusing on 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in various solvents. These studies are crucial for understanding the crystallization and separation processes in chemical manufacturing and research (Li et al., 2019).

Luminescent Sensing Materials

Innovative Metal-Organic Frameworks (MOFs) have been synthesized using compounds related to Ethanone, 1-(3-nitro-4-propoxyphenyl)-, demonstrating significant potential in detecting nitrobenzene and iron(III) ions. These findings highlight the compound's utility in developing sensitive and selective sensors for environmental monitoring and chemical analysis (Zhang et al., 2017).

Coordination Polymers for Sensing Applications

The formation of coordination polymers using variants of Ethanone, 1-(3-nitro-4-propoxyphenyl)-, has shown promising results in sensing applications, especially for detecting nitrobenzene. This is a significant step towards creating materials that can sense and identify chemical pollutants and toxic substances (Wang et al., 2015).

Photochemical Reactions

Research into the photochemical reactions of related nitrobenzyl compounds has provided insights into the formation of nitroso hydrates and the role of proton transfer in these processes. These studies are fundamental to understanding the chemical behavior of these compounds under light exposure, which has implications in fields like material sciences and pharmaceuticals (Gáplovský et al., 2005).

Antibacterial and Antimicrobial Properties

The antibacterial and antimicrobial properties of Ethanone, 1-(3-nitro-4-propoxyphenyl)-, and its derivatives have been extensively studied. These compounds have shown effectiveness against various bacterial and fungal species, indicating their potential in developing new antimicrobial agents (Parekh & Desai, 2006), (Patel et al., 2011), (Kumar & Vijayakumar, 2017).

properties

IUPAC Name

1-(3-nitro-4-propoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-6-16-11-5-4-9(8(2)13)7-10(11)12(14)15/h4-5,7H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEMPZVBRCDQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50486774
Record name Ethanone, 1-(3-nitro-4-propoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50486774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-(3-nitro-4-propoxyphenyl)-

CAS RN

54375-49-4
Record name Ethanone, 1-(3-nitro-4-propoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50486774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.